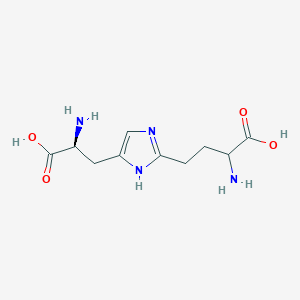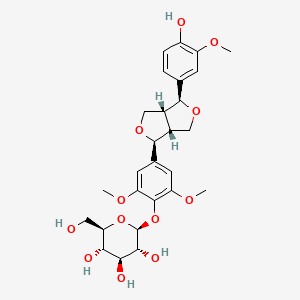
2-Hydroxyethyl 2-methylprop-2-enoate;2-prop-2-enoyloxyethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl 2-methylprop-2-enoate and 2-prop-2-enoyloxyethyl prop-2-enoate are organic compounds with significant applications in various fields. These compounds are known for their reactivity and versatility in chemical synthesis, making them valuable in industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
2-Hydroxyethyl 2-methylprop-2-enoate
- This compound can be synthesized through the addition reaction of methacrylic acid with ethylene oxide in the presence of a catalyst and a polymerization inhibitor. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
- Another method involves the reaction of methacrylic acid potassium salt with ethylene chlorohydrin in the presence of a polymerization inhibitor. The crude product is then purified through distillation .
-
2-prop-2-enoyloxyethyl prop-2-enoate
- This compound is synthesized by the esterification of acrylic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst and occurs under reflux conditions. The product is then purified by distillation .
Industrial Production Methods
- Industrial production of these compounds often involves large-scale esterification reactions using high-purity reactants and advanced distillation techniques to ensure product quality. Continuous monitoring of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for optimizing yield and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- These compounds can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction
- Reduction reactions can convert these compounds into alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride .
-
Substitution
- These compounds can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides, basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl ethers, sulfonates.
Wissenschaftliche Forschungsanwendungen
Chemistry
- These compounds are used as monomers in the synthesis of polymers and copolymers. They are essential in producing hydrogels, adhesives, and coatings .
Biology
- In biological research, these compounds are used to modify surfaces for cell culture applications. They enhance cell adhesion and proliferation on synthetic substrates .
Medicine
- These compounds are utilized in the development of drug delivery systems. Their ability to form hydrogels makes them suitable for controlled drug release applications .
Industry
Wirkmechanismus
- The mechanism of action of these compounds involves their ability to undergo polymerization and form cross-linked networks. This property is exploited in the formation of hydrogels and other polymeric materials .
- Molecular targets include hydroxyl and carboxyl groups, which participate in various chemical reactions, leading to the formation of stable polymeric structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure and reactivity, used in similar applications such as hydrogels and adhesives.
2-Hydroxyethyl acrylate: Another similar compound with applications in polymer synthesis and surface modification.
Uniqueness
- 2-Hydroxyethyl 2-methylprop-2-enoate and 2-prop-2-enoyloxyethyl prop-2-enoate are unique due to their specific reactivity and ability to form highly cross-linked polymer networks. This makes them particularly valuable in applications requiring strong and durable materials .
Eigenschaften
CAS-Nummer |
94772-40-4 |
|---|---|
Molekularformel |
C14H20O7 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
2-hydroxyethyl 2-methylprop-2-enoate;2-prop-2-enoyloxyethyl prop-2-enoate |
InChI |
InChI=1S/C8H10O4.C6H10O3/c1-3-7(9)11-5-6-12-8(10)4-2;1-5(2)6(8)9-4-3-7/h3-4H,1-2,5-6H2;7H,1,3-4H2,2H3 |
InChI-Schlüssel |
QVCSZXCNAROGRR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCO.C=CC(=O)OCCOC(=O)C=C |
Kanonische SMILES |
CC(=C)C(=O)OCCO.C=CC(=O)OCCOC(=O)C=C |
Synonyme |
poly(HEMA-BGA) poly(hydroxyethylmethacrylate bisglycolacrylate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(S)-2-(12-Ethyl-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)-2-hydroxybutanoic acid](/img/structure/B1199734.png)

![[1-Myristoyl-glycerol-3-YL]phosphonylcholine](/img/structure/B1199737.png)


![N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide](/img/structure/B1199741.png)

